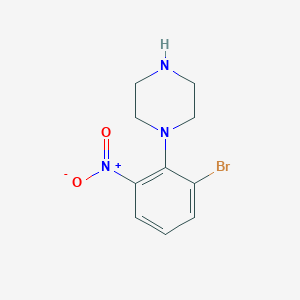
1-(2-Bromo-6-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(2-Bromo-6-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H12BrN3O2 and a molecular weight of 286.13 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Bromo-6-nitrophenyl)piperazine, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of 1-(2-Bromo-6-nitrophenyl)piperazine is based on a six-membered ring containing two nitrogen atoms . The structure also includes a bromo and a nitro group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(2-Bromo-6-nitrophenyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts, and aza-Michael addition . These reactions lead to the formation of the piperazine ring and the introduction of the bromo and nitro groups .Wissenschaftliche Forschungsanwendungen
Pharmacology
1-(2-Bromo-6-nitrophenyl)piperazine: is utilized in pharmacological research as a precursor for the synthesis of potential therapeutic agents. Its structural motif is found in compounds that exhibit a range of biological activities, including anxiolytic, antiviral, and antidepressant effects . The bromo and nitro groups present in the compound make it a versatile intermediate for modifications leading to new drug candidates.
Biochemistry
In biochemistry, this compound serves as a building block for the development of biochemical probes. These probes can be used to study protein interactions and enzyme activities within cells. The nitrophenyl group, in particular, can be a useful moiety for designing substrates that undergo colorimetric changes upon enzymatic action, aiding in the visualization of biochemical processes .
Materials Science
1-(2-Bromo-6-nitrophenyl)piperazine: has potential applications in materials science, particularly in the creation of novel polymers. The piperazine ring can act as a linker or a crosslinking agent in polymer chains, imparting flexibility and enhancing the material’s mechanical properties. The presence of reactive bromo and nitro groups allows for further functionalization of the polymer structure .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard for calibration and testing in pharmaceutical analysis. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure the accuracy and reliability of analytical results .
Organic Synthesis
The compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. It can undergo various organic reactions, such as nucleophilic substitution and coupling reactions, to introduce the piperazine scaffold into larger molecules. This is crucial for the synthesis of many pharmaceuticals and fine chemicals .
Environmental Science
While direct applications in environmental science are not extensively documented, compounds like 1-(2-Bromo-6-nitrophenyl)piperazine could be used in the synthesis of environmental sensors or in the study of pollutant degradation pathways. The reactivity of the bromo and nitro groups could be exploited to create sensors that detect specific environmental contaminants .
Eigenschaften
IUPAC Name |
1-(2-bromo-6-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQPSFVHBLMPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-6-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




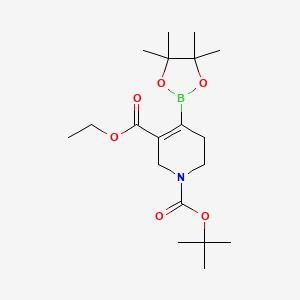
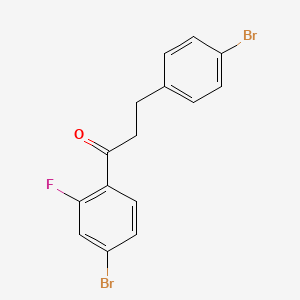

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)

![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)
![5-Bromo-6'-chloro-[2,3']bipyridinyl](/img/structure/B1532423.png)

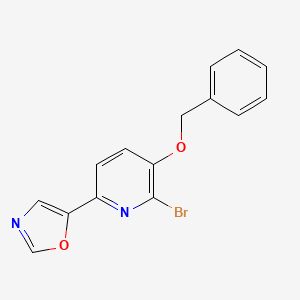

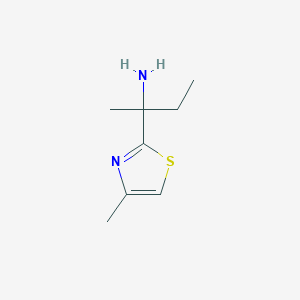
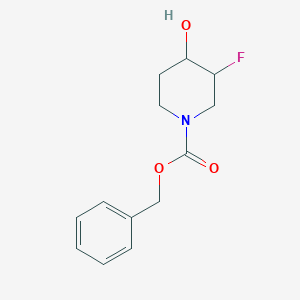
![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)